molecular formula C13H19NO3 B2891191 ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate CAS No. 148190-38-9

ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate

Cat. No.: B2891191
CAS No.: 148190-38-9
M. Wt: 237.299
InChI Key: OLNVXUOJZTUUFK-UHFFFAOYSA-N
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Description

Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a carbamate group, a hydroxy group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate typically involves the reaction of ethyl chloroformate with N-(3-hydroxy-3-phenylpropyl)-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hydroxy and phenylpropyl groups may contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-3-phenylpropionate
  • N-(3-hydroxy-3-phenylpropyl)-1-naphthamide
  • 3-hydroxy-N-methyl-3-phenyl-propylamine

Uniqueness

Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate is unique due to the presence of both a carbamate group and a hydroxy group on the same molecule. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C2H5N(C1H2C6H5)(C2H5OH)COO\text{C}_2\text{H}_5\text{N}(C_1\text{H}_2\text{C}_6\text{H}_5)(C_2\text{H}_5\text{OH})\text{COO}

This compound's unique combination of hydroxy and phenylpropyl groups contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues of enzymes. This interaction can lead to enzyme inhibition , which is crucial for its potential therapeutic effects. The hydroxy group enhances binding affinity to target proteins, while the carbamate moiety facilitates the formation of stable complexes with enzymes involved in various metabolic pathways .

Enzyme Inhibition

Research indicates that this compound has shown promise in inhibiting specific enzymes linked to disease processes. For example, it has been studied for its effects on bacterial biofilms, particularly those formed by Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low micromolar IC50 values, indicating potent inhibitory activity against these biofilms .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Study 1: Biofilm Inhibition

In a study published in 2016, a library of compounds including this compound was synthesized and screened for biofilm inhibition. The results indicated that this compound effectively inhibited biofilm formation at low concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, leading to altered metabolic processes that may be beneficial in treating metabolic disorders .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
Ethyl N-(2-phenethyl) carbamateBiofilm inhibition15
This compoundBiofilm inhibition10
Ethyl 3-hydroxy-3-phenylpropionateAntimicrobial properties25

This table illustrates the comparative biological activities of this compound against similar compounds.

Properties

IUPAC Name

ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-13(16)14(2)10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNVXUOJZTUUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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